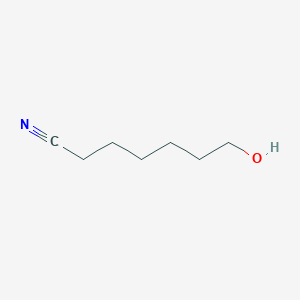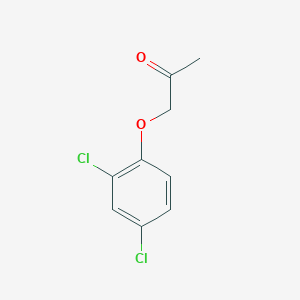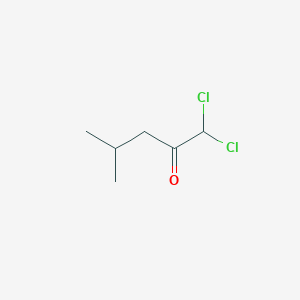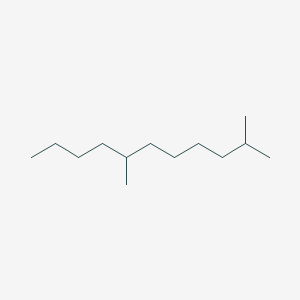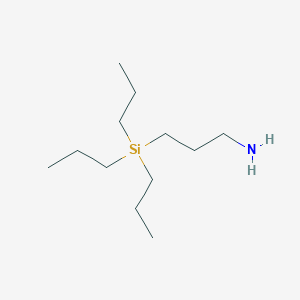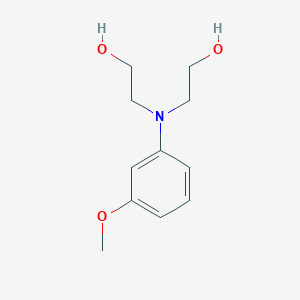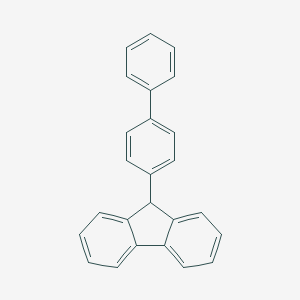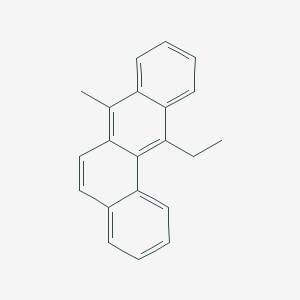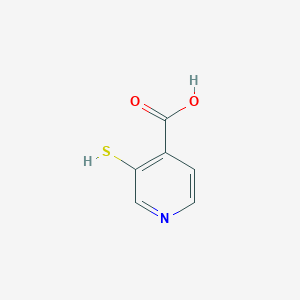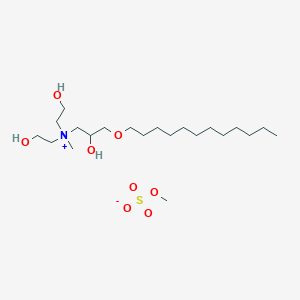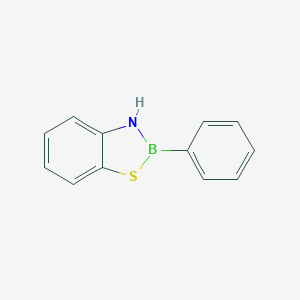
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole (DPB) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DPB is a boron-containing compound that belongs to the benzothiazaborole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival of bacteria, fungi, and protozoa. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to inhibit the activity of leucyl-tRNA synthetase, an enzyme that is involved in protein synthesis in bacteria. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been shown to inhibit the activity of fungal β-glucan synthase, an enzyme that is involved in the synthesis of cell wall components in fungi.
Biochemische Und Physiologische Effekte
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole exhibits potent antibacterial, antifungal, and antiprotozoal activities against a wide range of pathogens. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been shown to exhibit anti-inflammatory and antidiabetic activities in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has several advantages for lab experiments, including its potent biological activities, its stability under physiological conditions, and its ease of synthesis. However, 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole research, including the development of new synthetic methods for 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole derivatives, the investigation of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole's potential as a drug candidate for various diseases, and the exploration of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole's potential as a catalyst in organic reactions. Additionally, further studies are needed to elucidate the mechanism of action of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole and to investigate its potential toxicity in vivo.
Synthesemethoden
The synthesis of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole involves the reaction of 2-aminophenylboronic acid and 2-chloro-1,3-benzothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, which results in the formation of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole as a white solid.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to exhibit potent antibacterial, antifungal, and antiprotozoal activities. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been investigated for its potential use in the treatment of cancer, diabetes, and inflammation.
Eigenschaften
CAS-Nummer |
16239-25-1 |
|---|---|
Produktname |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Molekularformel |
C12H10BNS |
Molekulargewicht |
211.09 g/mol |
IUPAC-Name |
2-phenyl-3H-1,3,2-benzothiazaborole |
InChI |
InChI=1S/C12H10BNS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,14H |
InChI-Schlüssel |
JXTMSVMBRYBIQW-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Kanonische SMILES |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Andere CAS-Nummern |
16239-25-1 |
Synonyme |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



